Pentanal, 4-oxo-5-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanal, 4-oxo-5-(phenylthio)- is an organic compound with the molecular formula C11H12O2S It is a derivative of pentanal, featuring an oxo group at the fourth position and a phenylthio group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 4-oxo-5-(phenylthio)- typically involves the reaction of pentanal with appropriate reagents to introduce the oxo and phenylthio groups. One common method is the oxidation of pentanal to form the oxo group, followed by the introduction of the phenylthio group through a substitution reaction. The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Pentanal, 4-oxo-5-(phenylthio)- may involve large-scale oxidation and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanal, 4-oxo-5-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used to replace the phenylthio group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanal, 4-oxo-5-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentanal, 4-oxo-5-(phenylthio)- involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the phenylthio group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-2-pentenal: Another oxo compound with a similar structure but different functional groups.
4-Oxo-5-phenylpentanoic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
Pentanal, 4-oxo-5-(phenylthio)- is unique due to the presence of both an oxo group and a phenylthio group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
142841-43-8 |
---|---|
Molekularformel |
C11H12O2S |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
4-oxo-5-phenylsulfanylpentanal |
InChI |
InChI=1S/C11H12O2S/c12-8-4-5-10(13)9-14-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9H2 |
InChI-Schlüssel |
ZDTAHUJMNHOIOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCC(=O)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.